molecular formula C23H14O10 B13659253 4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B13659253
M. Wt: 450.3 g/mol
InChI Key: ZOWZALHSXAQGES-UHFFFAOYSA-N
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Description

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by multiple carboxyl groups attached to a benzene ring structure. This compound is part of the dicarboxylic acid family, which is known for its applications in various fields such as polymer chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anhydrides, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Phthalic acid: 1,2-benzenedicarboxylic acid

    Isophthalic acid: 1,3-benzenedicarboxylic acid

    Terephthalic acid: 1,4-benzenedicarboxylic acid

Uniqueness

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its multiple carboxyl groups and complex aromatic structure. This makes it highly versatile for various chemical reactions and applications, distinguishing it from simpler dicarboxylic acids .

Biological Activity

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, a complex organic compound, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H14O10C_{23}H_{14}O_{10} with a molecular weight of approximately 450.3 g/mol. The compound features multiple carboxylic acid groups that contribute to its reactivity and ability to interact with various biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that it inhibits the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the p53 pathway and the inhibition of the NF-κB pathway, which is crucial for cancer cell survival.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines and inhibits the activation of NF-κB, leading to reduced inflammation in various models. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound have been highlighted in several studies. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. This effect is particularly relevant in protecting cells from oxidative stress-related damage.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and coordinate with metal ions due to its multiple carboxylic acid groups. These interactions are crucial for its binding affinity to various biological targets, including proteins involved in cell signaling pathways.

Case Studies

  • Anticancer Study : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
  • Inflammation Model : In animal models of inflammation, administration of the compound led to a significant reduction in paw edema and lower levels of inflammatory markers compared to control groups.
  • Oxidative Stress : Experimental data showed that pre-treatment with this compound reduced oxidative stress markers in neuronal cells exposed to toxic agents.

Data Tables

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis via p53 pathway
Anti-inflammatoryInhibition of NF-κB activation
AntioxidantScavenging free radicals

Q & A

Q. Basic Synthesis and Characterization

Q: What synthetic routes are recommended for synthesizing 4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, and how can purity be validated? A:

  • Synthesis: Multi-step Suzuki-Miyaura cross-coupling reactions are often employed for polyaromatic carboxylic acids, leveraging palladium catalysts to assemble biphenyl or terphenyl intermediates. Subsequent carboxylation via Friedel-Crafts acylation or hydrolysis of nitrile precursors may be required .
  • Purity Validation: Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (ESI-MS) is critical for verifying molecular weight .

Q. Advanced Crystallography and Structural Analysis

Q: How can researchers resolve discrepancies in crystallographic data for this compound, particularly in hydrogen-bonding networks? A:

  • XRD Refinement: Single-crystal X-ray diffraction (SC-XRD) is essential for resolving hydrogen-bonding ambiguities. Pair with density functional theory (DFT) simulations to cross-validate bond angles and torsion angles. Discrepancies often arise from solvent inclusion; use solvent-free crystallization methods or in situ XRD under controlled humidity .
  • Data Reconciliation: Compare results with analogous polycarboxylic acids (e.g., biphenyl-3,3',4,4'-tetracarboxylic acid) to identify trends in supramolecular assembly .

Q. Computational Modeling of Reactivity

Q: What computational methods are suitable for predicting the acid dissociation constants (pKa) of this polycarboxylic acid? A:

  • Methodology: Use quantum mechanical calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p) basis set) to estimate pKa values. Solvent effects should be modeled using the polarizable continuum model (PCM). Validate predictions against experimental potentiometric titrations in aqueous/DMSO mixtures .
  • Advanced Tip: Machine learning tools (e.g., COMSOL Multiphysics integrated with AI) can optimize parameterization for multi-protic systems .

Q. Substituent Effects on Solubility and Aggregation

Q: How do substituents like fluorine or hydroxyl groups influence the solubility and aggregation behavior of this compound? A:

  • Solubility Studies: Compare with fluorinated analogs (e.g., 4,4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid) to assess polarity changes. Fluorine substituents reduce aqueous solubility but enhance thermal stability, as shown in thermogravimetric analysis (TGA) .
  • Aggregation Analysis: Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) can quantify micelle or nanoparticle formation in polar solvents. Hydroxyl groups typically increase aggregation via H-bonding .

Q. Data Contradictions in Biological Activity

Q: How should researchers address conflicting reports about this compound’s antioxidant activity in vitro vs. in vivo? A:

  • Experimental Design: Standardize assay conditions (e.g., ABTS/DPPH radical scavenging for in vitro). For in vivo studies, use murine models with controlled diets to minimize confounding variables.
  • Mechanistic Insight: Conflicting results may arise from bioavailability differences. Use pharmacokinetic profiling (e.g., LC-MS/MS) to measure tissue distribution and metabolite formation .

Q. Advanced Applications in Metal-Organic Frameworks (MOFs)

Q: What strategies optimize this compound’s use as a ligand in MOFs for gas storage? A:

  • Coordination Chemistry: Pair with transition metals (e.g., Cu²⁺ or Zn²⁺) to form porous frameworks. Adjust synthetic conditions (pH, temperature) to control pore size.
  • Performance Metrics: Evaluate CO₂/N₂ adsorption isotherms at 273–298 K. Compare with benchmark ligands like benzene-1,3,5-tricarboxylic acid .

Q. Methodological Pitfalls in Spectroscopic Analysis

Q: What are common errors in interpreting FT-IR or Raman spectra of this compound? A:

  • FT-IR: Misassignment of carboxylate (C=O) stretches (1700–1750 cm⁻¹) due to overlapping with aromatic C=C vibrations. Use deuterated KBr pellets to sharpen peaks .
  • Raman: Fluorescence interference is common. Mitigate with 785 nm lasers or surface-enhanced Raman spectroscopy (SERS) on Au/Ag nanoparticles .

Q. Advanced Data Management and Reproducibility

Q: How can AI-driven tools improve reproducibility in studies involving this compound? A:

  • Automation: Platforms like LabArchives or ChemDraw/Excel integrations ensure consistent data logging. AI algorithms (e.g., TensorFlow) can flag outliers in reaction yields or spectral data .
  • Metadata Standards: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, referencing CAS Registry Numbers and IUPAC names .

Properties

Molecular Formula

C23H14O10

Molecular Weight

450.3 g/mol

IUPAC Name

4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C23H14O10/c24-19(25)10-1-3-15(17(8-10)22(30)31)12-5-13(7-14(6-12)21(28)29)16-4-2-11(20(26)27)9-18(16)23(32)33/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33)

InChI Key

ZOWZALHSXAQGES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C3=C(C=C(C=C3)C(=O)O)C(=O)O

Origin of Product

United States

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